Azithromycin N-Oxide

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Using an incorrect impurity standard in azithromycin release testing causes failed system suitability, inaccurate quantitation, and non-compliance with USP/EP monographs. Azithromycin N-Oxide (Impurity L) is the sole compendial marker for the oxidative degradation pathway, indispensable for stability-indicating HPLC methods. • Quantifies the oxidative degradant with the compendial acceptance limit (≤0.5%). • Validated RRT (0.29) ensures resolution from the main azithromycin peak and other impurities. • Essential for ANDA submissions, batch release, and ICH stability studies. Supplied with certified purity, this reference standard enables robust method validation and routine QC with full regulatory confidence.

Molecular Formula C38H72N2O13
Molecular Weight 764.98
CAS No. 90503-06-3
Cat. No. B601233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin N-Oxide
CAS90503-06-3
Synonyms(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethyloxidoamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadeca
Molecular FormulaC38H72N2O13
Molecular Weight764.98
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Azithromycin N-Oxide: Specification and Oxidative Degradation Marker


Azithromycin N-Oxide (CAS 90503-06-3), designated as Azithromycin EP Impurity L and USP Azithromycin N-Oxide , is a structurally defined degradation product of the macrolide antibiotic azithromycin . It is a reference standard, not an active pharmaceutical ingredient (API), with a molecular formula of C38H72N2O13 and a molecular weight of approximately 764.98 g/mol . This compound is formed specifically through the oxidative degradation of the parent azithromycin molecule [1]. Its primary application is as a critical component in pharmaceutical quality control (QC) and analytical method development, essential for ensuring compliance with compendial monographs .

Compendial impurity marker (USP/EP Impurity L) for azithromycin QC
Supports stability-indicating HPLC method development
Certified reference standard for system suitability and batch release

Why Azithromycin N-Oxide Cannot Be Substituted


Generic substitution with the parent compound Azithromycin or other related substances like Desosaminylazithromycin (Impurity J) or N-Demethylazithromycin (Impurity I) is scientifically invalid and a regulatory non-compliance risk [1]. Azithromycin N-Oxide is a specific, named impurity in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for azithromycin, with a defined acceptance limit (e.g., ≤ 0.5%) [2]. It serves as a unique marker for oxidative degradation, a pathway distinct from the acid or alkaline hydrolysis that produces other impurities like decladinosylazithromycin [3]. Utilizing the incorrect standard will lead to failed system suitability tests, inaccurate quantitation due to different response factors, and a failure to monitor the specific degradation pathway of the drug product, thereby compromising the integrity of stability studies and batch release testing [4].

Regulatory Identity Mismatch
Azithromycin N-Oxide is uniquely defined as Impurity L in USP/EP monographs; substituting Impurity J (Desosaminylazithromycin) or parent Azithromycin fails system suitability and regulatory requirements.
Degradation Pathway Specificity
Only Azithromycin N-Oxide marks oxidative degradation; decladinosylazithromycin (hydrolytic marker) cannot monitor oxidation, compromising stability study integrity.
Uncertified Standard Risk
Non-certified analogs lack documented purity and CoA; their use leads to inaccurate quantitation and invalid regulatory submissions.

Quantitative Evidence for Azithromycin N-Oxide Differentiation


Exclusive USP/EP Marker for Oxidative Degradation

Azithromycin N-Oxide is unambiguously defined in both USP and EP monographs as 'Impurity L' and 'Azithromycin N-Oxide' . This is a critical distinction from other named impurities, such as Impurity J (Desosaminylazithromycin) or Impurity I (N-Demethylazithromycin) [1]. Its identification is not based on chemical similarity but on a strict regulatory requirement for the quality control of Azithromycin API and drug products [2].

Compendial Designation
Head-to-head
USP/EP specify Azithromycin N-Oxide as Impurity L, distinct from Impurity J (Desosaminylazithromycin) and Impurity I (N-Demethylazithromycin).
Supports correct regulatory standard selection
Using unlisted analog leads to method failure
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Definitive Marker of Oxidative Stress

A validated stability-indicating HPLC study demonstrated that the formation of Azithromycin N-Oxide is exclusive to oxidative degradation conditions [1]. In contrast, the major degradation peaks observed under alkaline and acidic hydrolysis were identified as decladinosylazithromycin [1]. This clear pathway differentiation makes Azithromycin N-Oxide a non-interchangeable marker for monitoring oxidation, distinct from impurities formed via other stress conditions.

Oxidative Stress Marker
Head-to-head
Formed exclusively under oxidative conditions; absent in acid/alkaline hydrolysis where decladinosylazithromycin appears.
Pathway-specific impurity monitoring
Stability-indicating method context
Stability Studies Forced Degradation Degradation Chemistry

Chromatographic Selectivity: Unique Relative Retention Time

Azithromycin N-Oxide exhibits a distinct chromatographic behavior, allowing for its resolution from other closely related impurities. According to USP monographs, it has a relative retention time (RRT) of approximately 0.29 relative to the azithromycin peak (RRT = 1.0) [1]. This is significantly different from other common impurities, such as Desosaminylazithromycin (RRT ~0.38) and N-Demethylazithromycin (RRT ~0.54) [2]. This unique retention time is essential for accurate peak identification and system suitability in validated HPLC methods.

Chromatographic Selectivity
Cross-study comparable
RRT = 0.29 (vs Azithromycin RRT=1.0; Desosaminylazithromycin RRT=0.38)
Enables specific peak identification
HPLC system suitability parameter
HPLC Method Development Analytical Chemistry System Suitability

Certified Reference Material: Guaranteed Identity and Purity

Unlike research-grade chemicals or in-house synthesized materials, Azithromycin N-Oxide is commercially available as a certified reference material (CRM) from official pharmacopeias (e.g., USP Catalog No. 1046090) and secondary standard providers . These materials are supplied with a comprehensive Certificate of Analysis (CoA) confirming identity, purity (e.g., 95% or higher by HPLC ), and traceability to primary standards. This level of characterization, which includes lot-specific HPLC, MS, and NMR data , is not available for generic, non-certified analogs, which cannot be used for regulatory submissions or official QC testing.

Certified Reference Material
Specification review
CRM with ≥95% purity, CoA, MS/NMR data; non-certified analogs lack traceability.
Supports regulatory submission readiness
Lot-specific characterization provided
Reference Standards Quality Control Method Validation

Azithromycin N-Oxide Application Scenarios


Pharmaceutical Quality Control: Forced Degradation Studies

This is the primary and most critical application. As established, Azithromycin N-Oxide is the definitive marker of oxidative degradation [1]. It is essential for conducting forced degradation studies as part of ICH stability testing. Its formation must be monitored in azithromycin drug substance and drug product to demonstrate that the analytical method is stability-indicating and capable of detecting degradation products specific to oxidative stress. The validated HPLC method quantifies this impurity, confirming that its levels remain within the specified acceptance limit (e.g., ≤0.5% [2]) under defined storage conditions.

Analytical Method Development and Validation for ANDA

Azithromycin N-Oxide is an indispensable component of any HPLC or UPLC method intended for the release and stability testing of generic azithromycin products [1]. As a specified impurity (Impurity L), the method must demonstrate resolution from the main azithromycin peak (RRT=0.29 [3]) and other impurities [4]. Its certified reference standard is required to establish system suitability, determine relative response factors (RRF), and validate the method's accuracy, precision, and specificity as per ICH Q2(R1) guidelines. This data is crucial for Abbreviated New Drug Application (ANDA) submissions to demonstrate equivalence and control of the generic product [1].

Routine Batch Release and Stability Monitoring

Following method validation, Azithromycin N-Oxide reference standard is used routinely in QC laboratories for the batch release of Azithromycin API and finished dosage forms (tablets, capsules, suspensions, injectables). Its quantitation against a known standard ensures that each manufactured batch meets the compendial purity specifications [1]. Furthermore, it is a key marker tracked in long-term and accelerated stability studies to assign shelf-life and storage conditions, ensuring product quality throughout its lifecycle [2].

Reference Standard for LC-MS Impurity Identification

In research and development or sophisticated QC investigations, the certified standard for Azithromycin N-Oxide serves as a benchmark for identifying unknown impurities via LC-MS/MS [1]. Its known mass (764.98 g/mol) and fragmentation pattern [2] allow analysts to confirm the presence of this specific oxidation product in complex sample matrices, such as biological samples or stressed drug product extracts, without the need for time-consuming isolation and purification of the unknown [3]. This accelerates the identification of degradation pathways and troubleshooting of stability failures.

Application
Selection Property
Validation Focus
Forced degradation studies
Oxidative degradation marker (Impurity L)
Demonstrate stability-indicating capability per ICH
ANDA method development
Certified reference standard with defined RRT
System suitability, specificity per ICH Q2(R1)
Routine batch release testing
Compendial impurity specification (≤0.5%)
Batch-to-batch compliance and shelf-life assignment
LC-MS impurity identification
Known mass (764.98 g/mol) and fragmentation profile
Confirm oxidative degradants in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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